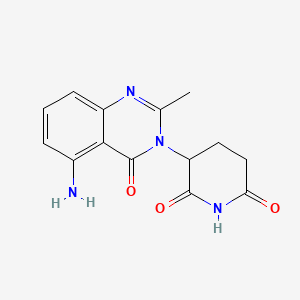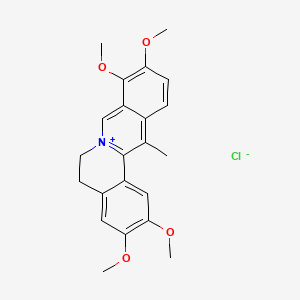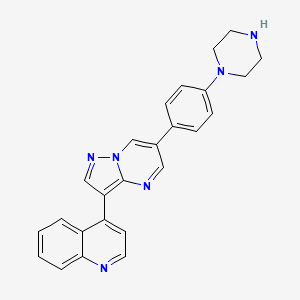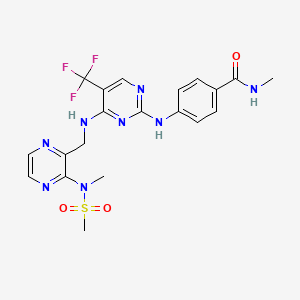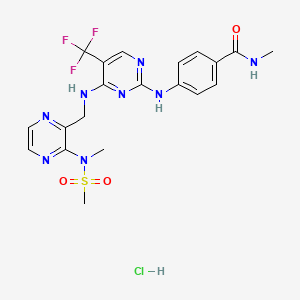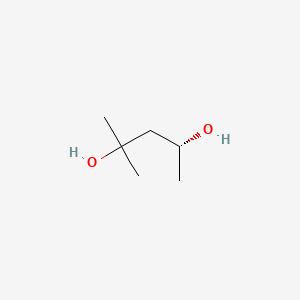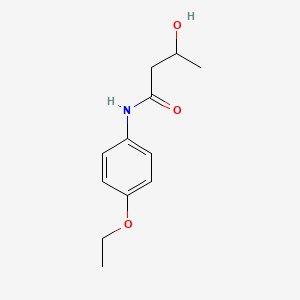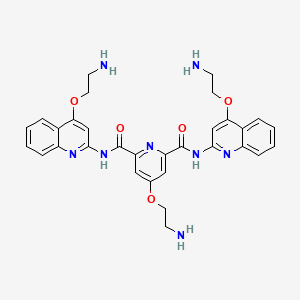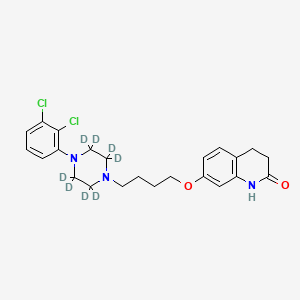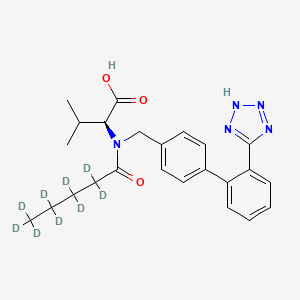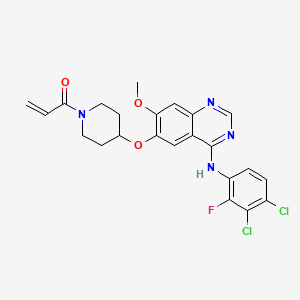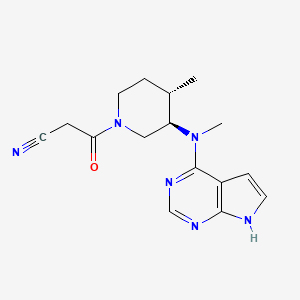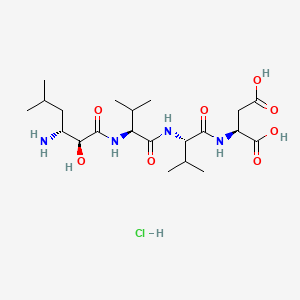
アマスタチン塩酸塩
概要
説明
Amastatin hydrochloride, also known as [(2S,3R)-3-amino-2-hydroxy-5-methylhexanoyl]-L-valyl-L-valyl-L-aspartic acid hydrochloride, is a naturally occurring, competitive, and reversible aminopeptidase inhibitor. It was first isolated from the bacterium Streptomyces sp. ME 98-M3 . This compound specifically inhibits various aminopeptidases, including leucyl aminopeptidase, alanyl aminopeptidase, and bacterial leucyl aminopeptidase .
科学的研究の応用
Amastatin hydrochloride has a wide range of scientific research applications:
作用機序
Target of Action
Amastatin hydrochloride is a competitive inhibitor of various aminopeptidases . It specifically inhibits leucyl aminopeptidase, alanyl aminopeptidase (aminopeptidase M/N), bacterial leucyl aminopeptidase (Aeromonas proteolytica aminopeptidase), leucyl/cystinyl aminopeptidase (oxytocinase/vasopressinase), and, to a lesser extent, glutamyl aminopeptidase (aminopeptidase A) . These enzymes play crucial roles in protein degradation and peptide processing.
Mode of Action
The mechanism of action of Amastatin hydrochloride involves its structural mimicry of the transition state that occurs during peptide bond hydrolysis by aminopeptidases . By binding to the active sites of these enzymes, Amastatin hydrochloride effectively blocks their enzymatic activity, thereby preventing the breakdown of peptide substrates .
Biochemical Pathways
Amastatin hydrochloride affects the biochemical pathways involving the aminopeptidases it inhibits. By blocking these enzymes, it disrupts the normal degradation of peptides, which can have downstream effects on various biological processes, including signal transduction, immune response, and protein turnover .
Result of Action
Amastatin hydrochloride’s inhibition of aminopeptidases leads to the accumulation of peptide substrates that would otherwise be degraded . This can potentiate the effects of certain peptides. For example, Amastatin has been found to potentiate the central nervous system effects of oxytocin and vasopressin in vivo . It also inhibits the degradation of met-enkephalin, dynorphin A, and other endogenous peptides .
生化学分析
Biochemical Properties
Amastatin hydrochloride specifically inhibits several aminopeptidases, including leucyl aminopeptidase, alanyl aminopeptidase (aminopeptidase M/N), bacterial leucyl aminopeptidase (Aeromonas proteolytica aminopeptidase), leucyl/cystinyl aminopeptidase (oxytocinase/vasopressinase), and to a lesser extent, glutamyl aminopeptidase (aminopeptidase A) . These interactions are crucial in regulating the activity of these enzymes and subsequently influencing various biochemical reactions.
Cellular Effects
Amastatin hydrochloride has been found to potentiate the central nervous system effects of oxytocin and vasopressin in vivo . It also inhibits the degradation of met-enkephalin, dynorphin A, and other endogenous peptides . This indicates that Amastatin hydrochloride can influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of Amastatin hydrochloride involves its binding to the active sites of aminopeptidases, thereby inhibiting their activity . This inhibition can lead to changes in gene expression and enzyme activation or inhibition, which are key aspects of its molecular mechanism of action.
Metabolic Pathways
Amastatin hydrochloride is involved in the metabolic pathway of aminopeptidases . It interacts with these enzymes, potentially affecting metabolic flux or metabolite levels.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of amastatin hydrochloride involves the chemical synthesis of its peptide structure. The structure of amastatin was elucidated to be [(2S,3R)-3-amino-2-hydroxy-5-methylhexanoyl]-L-valyl-L-valyl-L-aspartic acid . The synthetic route includes the treatment of the compound with acetyl chloride and esterification with 6.7 N HCl at 105°C for 18 hours . The compound is then purified using column chromatography with a 0.1 M formic acid buffer at pH 3.1 .
Industrial Production Methods
Industrial production methods for amastatin hydrochloride are not extensively documented. the general approach involves large-scale fermentation of Streptomyces sp. followed by extraction and purification of the compound using techniques such as solvent extraction, crystallization, and chromatography .
化学反応の分析
Types of Reactions
Amastatin hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using potassium permanganate to yield derivatives such as Z-D-leucine.
Reduction: Reduction reactions are less common for this compound due to its peptide nature.
Substitution: The compound can undergo substitution reactions, particularly at the amino and hydroxyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate is commonly used for oxidation reactions.
Substitution: Various reagents can be used for substitution reactions, including acetyl chloride and other acylating agents.
Major Products Formed
The major products formed from these reactions include derivatives such as Z-D-leucine and other modified peptides .
類似化合物との比較
Amastatin hydrochloride is unique in its specificity and potency as an aminopeptidase inhibitor. Similar compounds include:
Bestatin: Another aminopeptidase inhibitor with a similar mechanism of action but different specificity.
Pepstatin: An inhibitor of aspartic proteases, which differs in its target enzymes.
Leupeptin: A protease inhibitor that targets serine and cysteine proteases.
Amastatin hydrochloride stands out due to its ability to inhibit multiple aminopeptidases and its reversible binding nature .
特性
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-5-methylhexanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]butanedioic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H38N4O8.ClH/c1-9(2)7-12(22)17(28)20(31)25-16(11(5)6)19(30)24-15(10(3)4)18(29)23-13(21(32)33)8-14(26)27;/h9-13,15-17,28H,7-8,22H2,1-6H3,(H,23,29)(H,24,30)(H,25,31)(H,26,27)(H,32,33);1H/t12-,13+,15+,16+,17+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBDUPCKQTDKNLS-PORDUOSCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H39ClN4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70905856 | |
| Record name | N-[2-({2-[(3-Amino-1,2-dihydroxy-5-methylhexylidene)amino]-1-hydroxy-3-methylbutylidene}amino)-1-hydroxy-3-methylbutylidene]aspartic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70905856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
511.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100938-10-1 | |
| Record name | Amastatin hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100938101 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[2-({2-[(3-Amino-1,2-dihydroxy-5-methylhexylidene)amino]-1-hydroxy-3-methylbutylidene}amino)-1-hydroxy-3-methylbutylidene]aspartic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70905856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


